molecular formula C17H19FN2OS B2473241 2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione CAS No. 330189-25-8

2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Cat. No.: B2473241
CAS No.: 330189-25-8
M. Wt: 318.41
InChI Key: MCFPRBLYNSDQEF-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a sophisticated chemical scaffold designed for advanced pharmaceutical and biological research. This compound integrates a hexahydroquinazoline-4-thione core, a structure recognized for its diverse bioactivity, with a 4-fluorophenyl substituent, a moiety commonly employed to enhance a molecule's metabolic stability and membrane permeability . The 3-hydroxypropyl chain at the N-1 position further increases the molecule's polarity and offers a handle for further chemical derivatization. Quinazoline-based structures have demonstrated significant potential in various research areas, particularly as inhibitors of key biological pathways. Related compounds have shown promise in oncology research, where analogous molecules exhibit broad-spectrum, dose-dependent anti-proliferative activity against cancer cells by targeting and inhibiting critical signaling pathways such as the phosphorylation of ERK1/2 . Furthermore, structurally similar quinazolin-4-one derivatives are actively investigated as potent antagonists for central nervous system targets, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, highlighting the versatility of this chemical class in neuropharmacology . Supplied as a high-purity fine chemical, this product is intended solely for research use in laboratory settings. It is strictly for in-vitro analysis and not for diagnostic, therapeutic, or any human use. Researchers can utilize this compound as a key intermediate in custom synthesis or as a lead compound for developing novel bioactive molecules in drug discovery campaigns.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c18-13-8-6-12(7-9-13)16-19-17(22)14-4-1-2-5-15(14)20(16)10-3-11-21/h6-9,21H,1-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFPRBLYNSDQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CCCO)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the hexahydroquinazoline core, followed by the introduction of the fluorophenyl and hydroxypropyl groups. Common reagents used in these reactions include fluorobenzene derivatives, propylene oxide, and various catalysts to facilitate the formation of the thione group. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the hydroxypropyl group can improve its solubility and bioavailability. The hexahydroquinazoline-thione core is crucial for its biological activity, potentially interacting with cellular proteins and affecting various signaling pathways.

Comparison with Similar Compounds

Key Observations:

Impact of Fluorine vs. Chlorine: Fluorine in the target compound likely improves metabolic stability compared to chlorine analogs (e.g., 1-(4-chlorophenyl)-2-(methylamino)-1-propanone), which are more prone to oxidative degradation .

Core Structure Differences: The hexahydroquinazoline core provides conformational rigidity, which may enhance receptor selectivity compared to flexible chains in pentanone or indole derivatives.

Research Findings and Limitations

  • Pharmacokinetics: No direct pharmacokinetic data exists for the target compound. However, fluorinated quinazolines generally exhibit longer half-lives than non-fluorinated analogs due to reduced CYP450-mediated metabolism .
  • Biological Activity: Analogous compounds (e.g., pyrrolidinyl-substituted derivatives) show affinity for sigma-1 receptors or monoamine transporters, suggesting possible neuropsychiatric applications for the target molecule .
  • Contradictions : highlights structural diversity but lacks quantitative data (e.g., IC50, solubility values), limiting direct mechanistic comparisons.

Biological Activity

2-(4-Fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16H20F N3OS
  • Molecular Weight : 307.41 g/mol
  • CAS Number : 899977-42-5

The compound exhibits biological activity primarily through modulation of neurotransmitter systems and potential anti-inflammatory properties. It has been identified as a positive allosteric modulator (PAM) of the GABA-A receptor, which suggests a role in enhancing inhibitory neurotransmission. This mechanism is crucial for developing treatments for anxiety and seizure disorders .

Pharmacological Effects

  • Neuropharmacology : The compound's interaction with the GABA-A receptor indicates its potential as an anxiolytic and anticonvulsant agent. Studies have shown that similar compounds can lead to increased GABAergic activity, resulting in sedative effects.
  • Anti-inflammatory Activity : Preliminary studies suggest that hexahydroquinazoline derivatives may exhibit anti-inflammatory properties, potentially aiding in conditions such as arthritis or other inflammatory diseases.

Case Studies

  • GABA-A Receptor Modulation : A study highlighted the efficacy of related compounds in modulating GABA-A receptor activity, demonstrating significant anxiolytic effects in animal models . The structural modifications in the hexahydroquinazoline series were shown to enhance metabolic stability and reduce hepatotoxicity compared to traditional agents like alpidem.
  • Metabolic Stability : Another important aspect evaluated was the metabolic stability of the compound when tested against human liver microsomes (HLMs). The findings indicated that certain derivatives maintained a higher percentage of unmetabolized parent compound after incubation, suggesting improved pharmacokinetic profiles .

Biological Activity Table

Activity TypeDescriptionReference
GABA-A ModulationActs as a PAM enhancing inhibitory neurotransmission
Anti-inflammatoryPotential to reduce inflammation
Metabolic StabilityHigher stability compared to traditional compounds

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